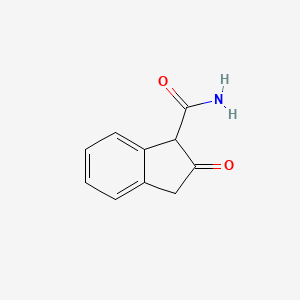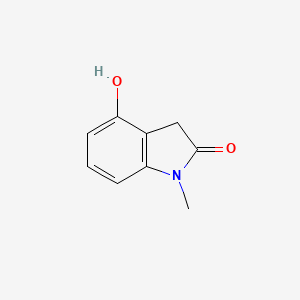![molecular formula C10H8N2 B11917728 2,4-Dihydroindeno[1,2-c]pyrazole CAS No. 150433-24-2](/img/structure/B11917728.png)
2,4-Dihydroindeno[1,2-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroindeno[1,2-c]pyrazole is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities. This compound belongs to the class of indeno-fused pyrazoles, which are known for their wide range of pharmacological properties, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroindeno[1,2-c]pyrazole typically involves the reaction of arylhydrazones with ninhydrin (indene-1,2,3-trione) in acetonitrile at room temperature. This reaction produces various bioactive indeno[1,2-c]pyrazol-4(1H)-one analogues . Another method involves the Knoevenagel condensation, which is used to synthesize 1,4-dihydroindeno[1,2-c]pyrazole linked oxindole conjugates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis has been reported for similar compounds, which can enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indeno[1,2-c]pyrazole-4,5-diones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit EGFR tyrosine kinase, leading to the induction of apoptosis in cancer cells . Additionally, it can interact with the active site of the BRAF protein, which is involved in cell growth and proliferation .
Comparación Con Compuestos Similares
2,4-Dihydroindeno[1,2-c]pyrazole can be compared with other indeno-fused pyrazoles and similar heterocyclic compounds:
Indeno[1,2-c]pyrazolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Tricyclic Pyrazoles: These compounds, such as those used as cannabinoid receptor modulators, have different pharmacological profiles and applications.
1,4-Dihydroindeno[1,2-c]pyrazole linked oxindole conjugates: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Propiedades
Número CAS |
150433-24-2 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12) |
Clave InChI |
DGYDIEIMGSEYDK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)






![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)
![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)
